![molecular formula C21H20N4O3 B3311279 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-methoxyphenyl)acetamide CAS No. 946256-59-3](/img/structure/B3311279.png)
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-methoxyphenyl)acetamide
Overview
Description
The compound “2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-methoxyphenyl)acetamide” is a complex organic molecule that contains several functional groups and rings, including an oxadiazole ring, an indole ring, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an oxadiazole ring, an indole ring, and an acetamide group. The oxadiazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present in the molecule. Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the oxadiazole ring could contribute to its aromaticity and potentially its fluorescence .Scientific Research Applications
Anticancer Applications
Oxadiazoles, including the compound , have been found to have potential anticancer properties . They can be used as part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Vasodilator Applications
These compounds have also been used as vasodilators . Vasodilators are medicines that open (dilate) blood vessels, allowing blood to flow more easily .
Anticonvulsant Applications
Oxadiazoles have been successfully utilized in the treatment of convulsions . They have shown potential as anticonvulsant agents .
Antidiabetic Applications
These compounds have also shown potential in the treatment of diabetes . They have been used in the development of antidiabetic drugs .
High-Energy Core Applications
Oxadiazoles have established themselves as potential high-energy cores . Their derivatives have shown favorable oxygen balance and positive heat of formations .
Anti-COVID-19 Applications
Some unique 2,5-disubstituted-1,3,4-oxadiazole derivatives have been studied for their anti-COVID-19 activities . These compounds were computationally studied and biologically evaluated for their potential to combat COVID-19 .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(2-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-3-20-23-24-21(28-20)17-12-14-8-4-6-10-16(14)25(17)13-19(26)22-15-9-5-7-11-18(15)27-2/h4-12H,3,13H2,1-2H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGKWORCUGOTCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-methoxyphenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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